molecular formula C12H9BrOS B149378 2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone CAS No. 128746-80-5

2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone

Cat. No.: B149378
CAS No.: 128746-80-5
M. Wt: 281.17 g/mol
InChI Key: QFHKNYPNLSJEQI-UHFFFAOYSA-N
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Description

2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone is an organic compound with the molecular formula C12H9BrOS. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmacologically active compounds. The compound is characterized by the presence of a bromine atom, a thienyl group, and a phenyl group attached to an ethanone backbone.

Scientific Research Applications

2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: It serves as an intermediate in the synthesis of drugs with anti-inflammatory, analgesic, and antimicrobial properties.

    Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers.

Safety and Hazards

“2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause severe skin burns and eye damage, respiratory irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment when handling this compound .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone are largely determined by its interactions with various biomolecules. For instance, it has been found to interact with certain enzymes and proteins . The nature of these interactions is complex and can involve both covalent and non-covalent bonds. The presence of the bromine atom in the compound can potentially influence these interactions, as bromine is known to form strong bonds with other elements .

Cellular Effects

The effects of this compound on cells are diverse and can influence various cellular processes. For instance, it has been suggested that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves a number of different processes. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The presence of the bromine atom and the thiophene ring in the compound can influence these processes, as these groups can form strong bonds with other molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This can be due to factors such as the stability of the compound, its degradation over time, and any long-term effects on cellular function

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This can include threshold effects, where the compound only exerts its effects above a certain dosage, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors, and can influence metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues can be influenced by various factors. These can include transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can influence its activity or function. This can include targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone involves the reaction of 4-(2-thienyl)benzoyl chloride with bromoacetyl bromide under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium thiolate, sodium alkoxide, and primary or secondary amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products

    Nucleophilic Substitution: Products include thioethers, amines, and ethers.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include alcohols.

Comparison with Similar Compounds

Similar Compounds

    2-Bromothiophene: Similar in structure but lacks the phenyl and ethanone groups.

    4-Bromoacetophenone: Contains a bromine atom and a phenyl group but lacks the thienyl group.

    2-Bromo-1-phenylethanone: Similar but lacks the thienyl group.

Uniqueness

2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone is unique due to the presence of both a thienyl and a phenyl group, which imparts distinct chemical and biological properties. The combination of these functional groups allows for versatile reactivity and the ability to interact with a wide range of molecular targets, making it valuable in various fields of research and industry .

Properties

IUPAC Name

2-bromo-1-(4-thiophen-2-ylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrOS/c13-8-11(14)9-3-5-10(6-4-9)12-2-1-7-15-12/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHKNYPNLSJEQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(C=C2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383599
Record name 2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128746-80-5
Record name 2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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